molecular formula C9H9NO B13561590 1-(4-Methylpyridin-2-yl)prop-2-en-1-one

1-(4-Methylpyridin-2-yl)prop-2-en-1-one

Cat. No.: B13561590
M. Wt: 147.17 g/mol
InChI Key: LIHQMLPPPUPKQS-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring a methyl group at the 4-position and a propenone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylpyridin-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of 4-methylpyridine-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic or basic resins can be used to facilitate the reaction, and advanced purification techniques like chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone group to an alcohol.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpyridin-2-yl)prop-2-en-1-ol: This compound has a hydroxyl group instead of a propenone group.

    1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one: This compound features a pyrrolidine ring in place of the propenone group.

Uniqueness

1-(4-Methylpyridin-2-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct reactivity and properties. Its combination of a pyridine ring with a propenone group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(4-methylpyridin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C9H9NO/c1-3-9(11)8-6-7(2)4-5-10-8/h3-6H,1H2,2H3

InChI Key

LIHQMLPPPUPKQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C=C

Origin of Product

United States

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